Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) Bis[4-(Diphenylsulfonio)phenyl] Sulfide Bis(hexafluoroantimonate)(cas 89452-37-9) is used in nanocomposites as organic/inorganic material in solar cells.
Brand Name: Vulcanchem
CAS No.: 89452-37-9
VCID: VC20859865
InChI: InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12
SMILES: C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F
Molecular Formula: C36 H28 S3 . 2 F6 Sb
Molecular Weight: 1028.3 g/mol

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)

CAS No.: 89452-37-9

Cat. No.: VC20859865

Molecular Formula: C36 H28 S3 . 2 F6 Sb

Molecular Weight: 1028.3 g/mol

* For research use only. Not for human or veterinary use.

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) - 89452-37-9

Specification

CAS No. 89452-37-9
Molecular Formula C36 H28 S3 . 2 F6 Sb
Molecular Weight 1028.3 g/mol
IUPAC Name [4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-)
Standard InChI InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12
Standard InChI Key DREXYWKFHDOSNT-UHFFFAOYSA-B
SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F
Canonical SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F

Introduction

Chemical Identification and Nomenclature

Basic Identification

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is identified by the CAS Registry Number 89452-37-9 . This compound is known by various synonyms in scientific literature and commercial contexts:

ParameterInformation
CAS Number89452-37-9
Molecular FormulaC₃₆H₂₈F₁₂S₃Sb₂
Molecular Weight792.55 g/mol
IUPAC Name[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-)

Alternative Nomenclature

The compound is also known by several synonyms in scientific and commercial contexts:

  • (Thiobis(4,1-phenylene))bis(diphenylsulfonium) hexafluorostibate(V)

  • 4,4'-Bis[diphenylsulfonio]phenylsulfide bishexafluoroantimonate

  • Bis(4-diphenylsulfonium phenyl)sulfide bishexafluoroantimonate

  • Sulfonium, (thiodi-4,1-phenylene)bisdiphenyl-, bis(OC-6-11)-hexafluoroantimonate(1-)

Chemical Structure and Properties

Molecular Structure

The molecular structure of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) consists of two diphenylsulfonio-substituted phenyl groups connected by a sulfide bridge. This structure is complemented by hexafluoroantimonate (SbF₆⁻) counterions, which balance the positive charges on the sulfonium centers .

The compound belongs to the class of bis-sulfonium salts, which are characterized by two positively charged sulfur atoms. The presence of multiple aromatic rings contributes to its structural stability and specific photochemical properties.

Physical Properties

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exhibits the following physical properties:

PropertyValueConditions
Physical StateSolidRoom temperature
Boiling Point258°C101,325 Pa
Density1.4 g/cm³20°C
Vapor Pressure9 Pa25°C
Water Solubility590 mg/L20°C
LogP4.120°C

These properties influence the compound's behavior in various applications and its handling requirements .

Chemical Properties

The chemical behavior of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is largely governed by its sulfonium centers and hexafluoroantimonate counterions. As a photoacid generator, the compound undergoes photolysis upon exposure to specific wavelengths of light, leading to the generation of strong acid species. This property is crucial for its applications in photopolymerization processes.

The compound can participate in various chemical reactions, including:

  • Photolysis reactions leading to acid generation

  • Oxidation to form sulfoxides and sulfones

  • Reduction reactions converting sulfonium ions to sulfides

  • Nucleophilic substitution reactions where phenyl groups can be replaced by other nucleophiles

Synthesis Methods

Laboratory Synthesis

The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves multi-step reactions starting from simpler sulfur-containing compounds. The general synthetic route includes:

  • Reaction of diphenyl sulfide with a phenylene bridge under controlled conditions

  • Formation of the sulfonium centers through electrophilic aromatic substitution

  • Introduction of hexafluoroantimonic acid as a catalyst and counterion source

  • Purification through crystallization and filtration techniques

The reaction conditions typically include maintaining a temperature range of 50-70°C and a pressure of 1-2 atmospheres to ensure optimal yield and purity.

Industrial Production

Industrial production follows similar synthetic routes but at a larger scale. The process employs industrial reactors with precise control of reaction parameters to achieve high efficiency and consistency. Quality control measures ensure the final product meets specific purity standards required for commercial applications.

Applications

Photopolymerization

Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) serves as a cationic photoinitiator in polymer chemistry. When exposed to appropriate wavelengths of light, it generates strong acids that initiate polymerization reactions. This makes it particularly valuable in UV-curable coating systems and photoresist formulations.

Solar Cell Technology

The compound finds applications in nanocomposites as an organic/inorganic material component in solar cells. Its unique electronic properties and ability to participate in charge transfer processes contribute to improved efficiency in photovoltaic devices .

Microdevice Fabrication

One of the most significant applications of this compound is in SU-8 photoresists for microdevice fabrication via multi-photon lithography (MPL). The compound's photochemical properties allow for precise spatial control of polymerization processes, enabling the creation of complex three-dimensional microstructures with high resolution.

Chemical Reactions and Mechanisms

Photolysis Mechanism

Upon irradiation with light of appropriate wavelength, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes photolysis, generating strong acids. The general mechanism involves:

  • Absorption of photons by the sulfonium centers

  • Homolytic or heterolytic cleavage of carbon-sulfur bonds

  • Formation of reactive intermediates

  • Generation of hexafluoroantimonic acid (HSbF₆)

This acid generation is the primary mechanism through which the compound functions as a photoacid generator in various applications.

Reactivity Patterns

The reactivity of this compound is influenced by:

  • The presence of multiple aromatic rings, which affect its light absorption properties

  • The sulfonium centers, which serve as electrophilic sites

  • The hexafluoroantimonate counterions, which influence the strength of the generated acid

Research Findings

Recent Developments

Recent research has focused on exploring the catalytic capabilities and electrochemical behavior of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate). Studies have shown promising results in facilitating complex molecular rearrangements under mild conditions.

Research has also investigated its application in advanced photolithography techniques, where its ability to generate acids with high spatial precision is particularly valuable.

Future Research Directions

Future research directions include:

  • Optimization of synthesis routes for better yield and purity

  • Exploration of new catalytic applications across different reaction types, such as C-C bond formations

  • Investigation of potential uses in materials science, leveraging its structural complexity

  • Development of derivatives with enhanced properties for specific applications

ParameterClassificationNotes
Hazard Class8Corrosive substance
Packing GroupIIIModerate danger
RIDADR1759Regulatory identification
FlammabilityNon-flammable-

These classifications are important for shipping, storage, and handling considerations .

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